Losartan Impurity D
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Overview
Description
Preparation Methods
The synthesis of Losartan Impurity D involves several steps, starting with the preparation of the imidazole ring. The synthetic route typically includes the following steps:
Formation of the imidazole ring: This involves the reaction of butylamine with glyoxal in the presence of hydrochloric acid to form 2-butyl-4-chloro-1H-imidazole.
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet the demands of pharmaceutical manufacturing. These methods often involve optimized reaction conditions to maximize yield and purity while minimizing the formation of by-products.
Chemical Reactions Analysis
Losartan Impurity D undergoes various chemical reactions, including:
Oxidation: The aldehyde group in this compound can be oxidized to form a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to facilitate the desired transformations. Major products formed from these reactions include carboxylic acids, primary alcohols, and substituted imidazole derivatives.
Scientific Research Applications
Losartan Impurity D is primarily used as a reference standard in the pharmaceutical industry to ensure the quality and purity of Losartan drug substances. It is also used in analytical chemistry for the development and validation of analytical methods, such as high-performance liquid chromatography and mass spectrometry, to detect and quantify impurities in Losartan formulations .
In biological research, this compound can be used to study the metabolic pathways and degradation products of Losartan in the body. It also serves as a tool for investigating the potential toxicological effects of impurities in pharmaceutical compounds.
Mechanism of Action
As an impurity, Losartan Impurity D does not have a direct therapeutic effect. its presence in Losartan formulations can affect the overall efficacy and safety of the drug. The mechanism by which this compound exerts its effects is primarily related to its chemical structure and reactivity. It can interact with various molecular targets and pathways, potentially leading to adverse effects if present in significant amounts .
Comparison with Similar Compounds
Losartan Impurity D is one of several impurities that can be found in Losartan formulations. Similar compounds include:
Losartan Impurity A: 2-butyl-4-chloro-1-[(2’-(1H-tetrazol-5-yl)biphenyl-4-yl)methyl]-1H-imidazole-5-methanol
Losartan Impurity B: 2-butyl-4-chloro-1-[(2’-(1H-tetrazol-5-yl)biphenyl-4-yl)methyl]-1H-imidazole-5-carboxylic acid
Losartan Impurity C: 2-butyl-4-chloro-1-[(2’-(1H-tetrazol-5-yl)biphenyl-4-yl)methyl]-1H-imidazole-5-methyl ester
This compound is unique due to its specific chemical structure, which includes an aldehyde group that can undergo various chemical reactions. This distinguishes it from other impurities that may have different functional groups and reactivity profiles.
Properties
Molecular Formula |
C41H41ClN6O |
---|---|
Molecular Weight |
669.3 g/mol |
IUPAC Name |
5-[2-[4-[[2-butyl-5-chloro-4-(trityloxymethyl)imidazol-1-yl]methyl]phenyl]phenyl]tetrazolidine |
InChI |
InChI=1S/C41H41ClN6O/c1-2-3-23-38-43-37(29-49-41(32-15-7-4-8-16-32,33-17-9-5-10-18-33)34-19-11-6-12-20-34)39(42)48(38)28-30-24-26-31(27-25-30)35-21-13-14-22-36(35)40-44-46-47-45-40/h4-22,24-27,40,44-47H,2-3,23,28-29H2,1H3 |
InChI Key |
ZANBPMZRLZFCGG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4NNNN4)Cl)COC(C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7 |
Origin of Product |
United States |
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